molecular formula C9H18ClN B13578595 3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride

3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride

Cat. No.: B13578595
M. Wt: 175.70 g/mol
InChI Key: XDWUIIMVZVMSJM-UHFFFAOYSA-N
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Description

3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.7 g/mol . This compound is characterized by a spirocyclic structure, which includes a spiro[3.3]heptane core with a dimethyl substitution at the 3-position and an amine group at the 1-position, forming a hydrochloride salt.

Preparation Methods

The synthesis of 3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the spirocyclic core, followed by the introduction of the dimethyl groups and the amine functionality. The final step involves the conversion of the free amine to its hydrochloride salt. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts, solvents, and temperature control.

Chemical Reactions Analysis

3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, through its amine group. The spirocyclic structure may confer unique binding properties, influencing the compound’s activity and specificity. Pathways involved may include modulation of enzyme activity or receptor signaling .

Comparison with Similar Compounds

Similar compounds to 3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride include other spirocyclic amines, such as spiro[3.3]heptan-1-amine and 3,3-dimethylspiro[3.3]heptane. Compared to these compounds, 3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride is unique due to its specific substitution pattern and hydrochloride salt form, which may influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C9H18ClN

Molecular Weight

175.70 g/mol

IUPAC Name

3,3-dimethylspiro[3.3]heptan-1-amine;hydrochloride

InChI

InChI=1S/C9H17N.ClH/c1-8(2)6-7(10)9(8)4-3-5-9;/h7H,3-6,10H2,1-2H3;1H

InChI Key

XDWUIIMVZVMSJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C12CCC2)N)C.Cl

Origin of Product

United States

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